molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7

2-Ethynylbicyclo[2.2.2]octane

Cat. No.: B2634757
CAS No.: 2110251-51-7
M. Wt: 134.222
InChI Key: YQEKDYRLRMUPKC-UHFFFAOYSA-N
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Description

2-Ethynylbicyclo[2.2.2]octane is a specialized organic compound that serves as a critical precursor and building block in advanced materials science, particularly in the design and synthesis of functional molecular machines and rotors . Its molecular structure, featuring a rigid bicyclo[2.2.2]octane scaffold and a reactive ethynyl group, makes it an ideal rotator core in crystalline arrays. Research demonstrates that asymmetrical 1,4-bis(ethynyl) bicyclo[2.2.2]octane (BCO) derivatives are engineered to study correlated motion and quantum phenomena in the solid state . The ethynyl functionality allows for further structural elaboration through reactions such as Sonogashira coupling, enabling the synthesis of complex asymmetric rotators and polyrotors from a single precursor . This compound is provided exclusively for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylbicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEKDYRLRMUPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110251-51-7
Record name 2-ethynylbicyclo[2.2.2]octane
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Chemical Reactivity and Mechanistic Transformations of 2 Ethynylbicyclo 2.2.2 Octane Derivatives

Alkynyl Group Transformations

The terminal ethynyl (B1212043) group is a highly versatile functional handle, enabling the construction of extended molecular architectures through various coupling, cycloaddition, and addition reactions.

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is exceptionally useful for synthesizing conjugated systems where the rigid BCO scaffold acts as a molecular linker. wikipedia.orgsorbonne-universite.fr The reaction proceeds under mild conditions, tolerating a wide variety of functional groups, which has facilitated its use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The reaction typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. Transmetalation of the acetylide ligand from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Derivatives of 1,4-bis(ethynyl)bicyclo[2.2.2]octane have been effectively used in Sonogashira couplings to create asymmetric molecular rotators and polyrotors. d-nb.info These reactions demonstrate the utility of the BCO core in designing and constructing functional molecular machines. sorbonne-universite.frd-nb.info

ReactantsCatalyst SystemProductApplicationYieldReference
4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-ol and Aryl HalidePd/Cu catalystAsymmetric BCO RotatorMolecular MachinesGood d-nb.info
Terminal Alkyne and Vinyl HalidePd(PPh₃)₄, CuI, Amine BaseR-C≡C-R'General C-C bond formationHigh wikipedia.org
1-bromo-4-iodobenzene and TrimethylsilylacetylenePd/Cu catalystbis(4-bromophenyl)acetyleneSelective Coupling- wikipedia.org

The electron-rich triple bond of the ethynyl group can participate in various cycloaddition reactions. Among these, [2+2] cycloadditions with alkenes or other alkynes offer a pathway to construct highly strained and synthetically valuable cyclobutane (B1203170) or cyclobutene (B1205218) rings. researchgate.net While one-step thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical or metal-catalyzed variants are common. For polar alkynes, stepwise mechanisms involving zwitterionic intermediates can also lead to [2+2] cycloadducts. mdpi.com

Furthermore, the ethynyl moiety can act as a dienophile in [4+2] Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. ijsr.net The reactivity of the alkyne in these reactions can be tuned by the substituents on the BCO core. The rigid BCO framework itself is often synthesized via a Diels-Alder reaction, highlighting the importance of this reaction class in the chemistry of these scaffolds. arkat-usa.orgnih.govnih.gov

Reaction TypeReactantsIntermediate/MechanismProduct TypeReference
[2+2] Cycloaddition2-Ethynylbicyclo[2.2.2]octane + Alkene/AlkyneStepwise (zwitterionic) or Metal-catalyzedAlkylidenecyclobutane/ene researchgate.netmdpi.com
[4+2] Cycloaddition (Diels-Alder)This compound + DieneConcerted or StepwiseSubstituted Bicyclo[2.2.2]octadiene derivative mdpi.comijsr.net

The terminal alkyne of this compound is susceptible to nucleophilic attack, particularly after deprotonation with a strong base to form an acetylide. This reactivity is fundamental to many synthetic transformations. A key example is the nucleophilic addition of the BCO-acetylide to a ketone, such as acetone. This reaction requires careful control of stoichiometry and temperature and serves as an efficient method for introducing functional groups, like a tertiary alcohol, onto the ethynyl moiety. d-nb.info This strategy has been pivotal in the synthesis of asymmetric BCO rotators, where a carbinol group acts as a polar handle for chromatographic separation and a site for further orthogonal functionalization. d-nb.info

Copper-catalyzed reactions involving the formation of copper carbene intermediates can also lead to nucleophilic additions. For instance, a three-component reaction of a terminal alkyne, a diazo ester, and a Michael acceptor can proceed via a copper alkynoate intermediate that then undergoes a nucleophilic Michael addition. mdpi.com

BCO ReactantNucleophile/ReagentConditionsProductSignificanceReference
Monometallated 1,4-diethynylbicyclo[2.2.2]octaneAcetonen-BuLi, low temperature4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-olSynthesis of asymmetric precursors for molecular rotors d-nb.info
Terminal Alkyneα-diazo ester, electron-deficient alkeneCopper CatalystThree-component adductForms two new C-C bonds in one pot mdpi.com

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org The reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org Unlike the Glaser coupling, which can lead to a mixture of homo- and cross-coupled products, the Cadiot-Chodkiewicz reaction selectively produces the unsymmetrical diyne. wikipedia.org

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the haloalkyne at the copper center, followed by reductive elimination to yield the 1,3-diyne product. wikipedia.org This reaction is crucial for creating extended, rigid molecular rods and has been applied to BCO units to link them with other molecular components, such as triptycene (B166850) moieties, for applications in materials science. researchgate.net

Reactant 1 (Terminal Alkyne)Reactant 2 (Haloalkyne)Catalyst SystemProductSignificanceReference
Ethynyl-BCO derivative1-BromoalkyneCu(I) salt (e.g., CuBr), Amine Base (e.g., Piperidine)BCO-C≡C-C≡C-RSelective synthesis of unsymmetrical diynes wikipedia.orgresearchgate.net
2-Methyl-but-3-yn-2-ol1-BromoalkyneCopper(I) catalystUnsymmetrical 1,3-diyneFoundational example of the reaction rsc.org

Reactions Involving the Bicyclo[2.2.2]octane Core

Beyond the transformations of the ethynyl group, the BCO cage itself can be chemically modified, particularly at the sterically hindered bridgehead positions.

The bridgehead carbons of the bicyclo[2.2.2]octane system are neopentyl-like and generally unreactive. However, functionalization can be achieved through several strategies. One approach involves the generation of highly reactive bridgehead carbocations from corresponding bridgehead halides, such as 1-bromobicyclo[2.2.2]octane. iastate.edu These carbocations can be trapped by a variety of nucleophiles, including allylsilanes, enol silyl (B83357) ethers, and benzene, allowing for direct functionalization at the bridgehead position. iastate.edu

Another strategy involves the synthesis of the BCO core via a Diels-Alder reaction where one of the reactants already contains the desired functionality that will end up at a bridgehead position. arkat-usa.orgnih.gov For instance, the cycloaddition of a substituted 1,3-cyclohexadiene (B119728) with a dienophile can install substituents at the bridgehead carbons. arkat-usa.org This approach has been used to prepare bridgehead-functionalized bicyclo[2.2.2]octenones. arkat-usa.org The introduction of fluorine-containing groups at the bridgehead positions has also been explored to create isosteres of aromatic rings for applications in medicinal chemistry. d-nb.info

PrecursorReagents/ConditionsIntermediateProductMethodReference
1-Bromobicyclo[2.2.2]octaneSilver triflate, AllyltrimethylsilaneBridgehead Carbocation1-Allylbicyclo[2.2.2]octaneCarbocation Trapping iastate.edu
3-Benzoylamino-2H-pyran-2-onesMaleic anhydride, Refluxing tetralinDiels-Alder AdductBridgehead-functionalized bicyclo[2.2.2]octeneDiels-Alder Synthesis arkat-usa.org
1,3-Cyclohexadiene iron tricarbonylTriphenylcarbenium tetrafluoroborate, IsobutyraldehydeCyclohexadienyl cationFunctionalized cyclohexadienePrecursor synthesis for Diels-Alder nih.gov

Catalytic Reactions Influencing the Bicyclic Structure

The rigid bicyclo[2.2.2]octane framework is central to the unique three-dimensional structure of this compound and its derivatives. While many catalytic transformations target the reactive ethynyl group, certain catalytic processes can directly influence or alter the bicyclic core itself. These reactions are significant as they can lead to the formation of novel polycyclic systems or functionalized bicyclic structures.

One of the fundamental methods for constructing the bicyclo[2.2.2]octane core is through a Diels-Alder reaction. nih.gov This cycloaddition, often catalyzed by Lewis acids, involves the reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile. nih.gov For instance, the reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein (B123484) can be accelerated using a Lewis acid catalyst like ytterbium trichloride (B1173362) to form the bicyclo[2.2.2]octane skeleton. nih.gov While this method builds the core structure, subsequent functionalization is required to introduce the ethynyl group.

Rhodium(II) catalysts have been shown to facilitate complex cascade reactions that can lead to the formation of the bicyclo[2.2.2]octane ring system. tdl.org These reactions can involve carbene or carbenoid intermediates that undergo intramolecular processes to construct the bicyclic framework. tdl.org

Catalytic hydrogenation is a reaction that can directly modify the bicyclo[2.2.2]octane system, although it typically targets unsaturated functionalities attached to the core rather than the saturated framework itself. ontosight.ai However, under harsh conditions, cleavage of the bicyclic structure could potentially occur. More commonly, catalytic hydrogenation is used to reduce other unsaturated parts of the molecule. nih.gov For example, a diester derivative of the bicyclo[2.2.2]octane core can be hydrogenated to a saturated ester. nih.gov

The following table summarizes catalytic reactions that are integral to the synthesis and modification of the bicyclo[2.2.2]octane structure itself.

Reaction Type Catalyst Substrates Product Significance Reference
Diels-Alder ReactionYtterbium trichloride5-substituted 1,3-cyclohexadiene, MethacroleinBicyclo[2.2.2]octane derivativeCore synthesis of the bicyclic system. nih.gov
Carbene/Alkyne CascadeRhodium(II) complexes (e.g., Rh2(esp)2)Diazoacetate with a pendant alkyneBicyclo[2.2.2]octane-2-carbaldehydeRapid construction of the bicyclic ring. tdl.org
HydrogenationTiCl4 (for precursor formation)Unsaturated diester on bicyclo[2.2.2]octane coreSaturated ester on bicyclo[2.2.2]octane coreModification of substituents on the core. nih.gov

It is important to note that the stability of the bicyclo[2.2.2]octane system makes it generally resistant to catalytic degradation under typical conditions. The majority of catalytic studies involving this compound and its derivatives focus on transformations of the ethynyl group, such as Sonogashira couplings and cycloadditions, which leave the bicyclic core intact. vulcanchem.comriken.jp

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 2-Ethynylbicyclo[2.2.2]octane and its Assemblies

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline solid. anton-paar.com For this compound and its derivatives, this method provides precise coordinates of each atom, allowing for a detailed analysis of its geometry and interactions within the crystal lattice.

Determination of Molecular Geometry and Bond Lengths

The molecular structure of this compound is characterized by the rigid bicyclo[2.2.2]octane (BCO) core, a highly symmetrical cage-like framework. This framework consists of three fused cyclohexane (B81311) rings in boat conformations, connecting two bridgehead carbons. researchgate.net The ethynyl (B1212043) group (–C≡CH) is attached to one of the non-bridgehead carbons.

X-ray diffraction studies on related BCO structures reveal key geometric parameters. The distance between the bridgehead carbons (C1 and C4) is typically around 2.6 Å. The C-C-C bond angles within the cage deviate from the ideal tetrahedral angle of 109.5°, a consequence of the strain inherent in the bicyclic system. The ethynyl group introduces a linear C≡C-H unit, with bond angles around the sp-hybridized carbons close to 180°. vulcanchem.com

Interactive Table: Typical Bond Lengths and Angles for Bicyclo[2.2.2]octane Derivatives Note: Data is compiled from studies on related BCO structures and general chemical principles.

Bond/Angle Type Typical Value
C-C (cage) Single ~1.54 Å
C-H (cage) Single ~1.10 Å
C-C≡ Single ~1.47 Å
C≡C Triple ~1.20 Å
≡C-H Single ~1.06 Å
∠C-C-C (cage) Angle ~108-110°
∠C-C≡C Angle ~180°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Crystal engineering principles dictate how molecules arrange themselves in the solid state, governed by a network of intermolecular interactions. nih.gov In crystals of this compound, the packing is influenced by both shape-fitting of the bulky BCO cages and specific intermolecular forces.

The most significant directional interaction is expected to be hydrogen bonding involving the acidic proton of the terminal alkyne. This proton can act as a hydrogen bond donor to a suitable acceptor on a neighboring molecule. In the absence of stronger acceptors, weak C-H···π interactions may occur, where the acetylenic proton interacts with the π-electron cloud of an adjacent ethynyl group.

High-Resolution Spectroscopic Characterization for Structural Proof

High-resolution spectroscopic methods are essential for confirming the structure of molecules that may be difficult to crystallize or to analyze in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution. longdom.orgrsc.org For this compound, ¹H and ¹³C NMR spectra provide a unique fingerprint of its structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the different types of protons: the acetylenic proton (≡C-H), the bridgehead protons (C1-H and C4-H), the proton on the carbon bearing the ethynyl group (C2-H), and the methylene (B1212753) bridge protons. The acetylenic proton would appear as a singlet in a characteristic downfield region. The bridgehead and bridge protons would appear as complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon spectrum will show signals for the two sp-hybridized carbons of the ethynyl group and the various sp³-hybridized carbons of the BCO cage. The chemical shifts of the cage carbons are influenced by their position relative to the ethynyl substituent.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. longdom.orgrsc.org A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity through the BCO framework. longdom.org An HSQC spectrum correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. csic.eshmdb.ca

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are estimates based on standard chemical shift ranges and data from similar structures.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity (¹H)
¹H ≡C-H 2.0 - 2.5 s
¹H C1-H , C4-H (Bridgehead) 1.8 - 2.2 m
¹H C2-H 2.5 - 2.9 m
¹H -CH ₂- (Bridge) 1.5 - 1.9 m
¹³C C ≡CH 80 - 90
¹³C C≡C H 70 - 80
¹³C C 1, C 4 (Bridgehead) 30 - 35
¹³C C 2 35 - 40

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For this compound (C₁₀H₁₄), the molecular weight is approximately 134.22 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 134. docbrown.info The high-energy electron impact used in MS also causes the molecular ion to break apart into smaller, characteristic fragments. libretexts.org The fragmentation pattern provides clues about the molecule's structure. Expected fragmentation pathways for this compound include:

Loss of the ethynyl group ([M-25]⁺).

Cleavage of the BCO cage, often through retro-Diels-Alder reactions, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) to give a fragment at m/z 106.

Complex rearrangements and further fragmentation of the bicyclic system. semanticscholar.org

The relative abundance of these fragment ions helps in confirming the identity of the compound. libretexts.org

Interactive Table: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
134 Molecular Ion [C₁₀H₁₄]⁺
119 Loss of a methyl group [C₉H₁₁]⁺
109 Loss of the ethynyl group [C₈H₁₃]⁺
106 Loss of ethylene (retro-Diels-Alder) [C₈H₁₀]⁺
91 Tropylium ion (rearrangement) [C₇H₇]⁺

Conformational Studies of the Bicyclo[2.2.2]octane Cage

The bicyclo[2.2.2]octane cage is renowned for its rigidity, which makes it a popular building block in supramolecular chemistry and materials science. However, it is not perfectly rigid and possesses specific conformational flexibility. The BCO framework is composed of three six-membered rings locked into boat conformations. researchgate.net

Computational and experimental studies show that the primary motion of the BCO cage is a concerted twisting or breathing of the three ethano bridges around the C1-C4 axis. arkat-usa.org This motion relieves some of the torsional strain inherent in the eclipsed C-H bonds along the bridges. While this flexibility exists, the energy barrier for interconversion is low, and at room temperature, the molecule can be considered to have an average D₃h symmetry in its unsubstituted form. The introduction of the ethynyl group at the C2 position reduces this symmetry but does not fundamentally alter the inherent conformational dynamics of the cage itself.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to determine optimized geometries, analyze stability, and predict spectroscopic properties.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves using DFT methods, such as the popular B3LYP functional with a basis set like 6-31G(d,p), to calculate the forces on each atom and adjust their positions until a stable structure on the potential energy surface is located. mdpi.com

For 2-Ethynylbicyclo[2.2.2]octane, the structure consists of a rigid bicyclo[2.2.2]octane cage fused at bridgehead carbons, with an ethynyl (B1212043) group (–C≡CH) attached at the C2 position. uni.lu DFT calculations would confirm the characteristic high symmetry and strain of the BCO cage, with C-C bond lengths and C-C-C bond angles consistent with other bicyclic alkanes. rroij.comrroij.com The ethynyl group itself would be optimized to its expected linear geometry. The resulting optimized structure provides the foundation for all further computational analysis.

DFT calculations are employed to evaluate the relative stabilities of different isomers or conformations by comparing their total electronic energies. rroij.com For instance, the stability of this compound could be compared against other isomers by calculating the minimum energy structure for each. Studies on related bicyclo[2.2.2]octane systems have used DFT to determine the thermochemical values and relative stabilities of various structural isomers, confirming the utility of this approach. rroij.comrroij.com These analyses provide fundamental insights into the thermodynamic properties and potential reaction pathways of the molecule.

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in structure elucidation. Predicting proton (¹H) NMR chemical shifts involves calculating the magnetic shielding around each nucleus. rsc.org

Several computational strategies exist for this purpose. Machine learning algorithms, trained on vast databases of experimental spectra, can predict ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm) from a chemical structure. nih.gov Other approaches use semi-empirical models that calculate the effects of substituents on a base chemical shift. rsc.orgliverpool.ac.uk For the ethynyl proton of this compound, its chemical shift is expected to fall in the typical range for terminal alkynes, generally around 2.5–3.0 ppm. libretexts.org More sophisticated methods can combine quantum mechanics and molecular mechanics (QM/MM) to account for environmental effects on chemical shifts. acs.org While no specific predicted spectrum for this compound is available in the reviewed literature, these established methods provide a robust framework for its theoretical spectroscopic analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic processes that are inaccessible to static calculations. These simulations are particularly valuable for understanding rotational motions and intermolecular forces in condensed phases. The 1,4-diethynylbicyclo[2.2.2]octane (BCO) derivative is a well-studied molecular rotor, and MD simulations have been instrumental in characterizing its behavior.

The BCO cage is a key component in the design of artificial molecular machines due to its ability to function as a rotator in the solid state. researchgate.netnih.gov MD simulations, particularly Car-Parrinello molecular dynamics (CPMD), have been combined with DFT calculations to model the rotational motion of the BCO core around its axle. rsc.orgresearchgate.netcsic.es

These simulations allow researchers to calculate the rotational energy barrier, which is the energy required for the molecule to rotate from one stable position to another. acs.orgnsf.gov The height of this barrier determines the speed of rotation. For various crystalline systems incorporating the 1,4-diethynyl-BCO rotor, these barriers have been calculated, revealing how the crystalline environment modulates the rotational dynamics. acs.orgnih.govriken.jp In some cases, multiple dynamic processes are observed, such as a low-energy correlated synchronous motion and a higher-energy process where adjacent rotors rub against each other. acs.orgnih.gov

Molecular SystemComputational MethodCalculated Rotational Barrier (kcal/mol)Reference
Bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyneDFT1.85 (Correlated Motion) acs.orgnih.gov
Bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyneDFT6.1 (Asynchronous Motion) acs.orgnih.gov
1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octaneDFT1.23 (High Temp. Phase) riken.jp
1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octaneDFT1.63 (Low Temp. Phase) riken.jp
1,4-Diethynylbicyclo[2.2.2]octane in a Metal-Organic RotorCar-Parrinello MD / DFT~6.0 researchgate.netresearchgate.netcsic.es

The arrangement of molecules in a crystal and the noncovalent interactions between them are critical in determining the properties of solid-state materials. rsc.org MD simulations and DFT calculations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern crystal packing and the collective behavior of molecular rotors. mdpi.com

In studies of 1,4-diethynyl-BCO based rotors, simulations have shown that close contacts between hydrogen atoms on adjacent rotors (H···H interactions) can lead to a "gearing" motion, where the rotation of one molecule is correlated with its neighbor. rsc.org The distances and strengths of these interactions, which can be quantified using methods like Hirshfeld surface analysis, dictate whether the rotors move in a correlated or uncorrelated fashion. mdpi.com In other systems, halogen bonds (e.g., C−H···I) have been shown to mediate phase transitions that dramatically alter the rotational dynamics by "squeezing" the rotors and changing the rotational barrier. riken.jp These simulations provide indispensable insights into how molecular-level interactions give rise to macroscopic properties and functions in crystalline materials.

of this compound

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties of complex structures like this compound. These methods allow for detailed analysis of the molecule's electronic structure, which governs its reactivity, stability, and physical properties.

Electronic Structure Analysis

The rigid, saturated framework of the bicyclo[2.2.2]octane (BCO) cage combined with the unsaturated ethynyl substituent creates a unique electronic environment.

The distribution of electrons within a molecule is fundamental to its chemical behavior. In this compound, the electron density is significantly influenced by the interplay between the sp³-hybridized carbons of the bicyclic cage and the sp-hybridized carbons of the ethynyl group. msu.edu

The ethynyl group is known to be electron-withdrawing. sci-hub.se This characteristic leads to a polarization of the electron density across the molecule. The sp-hybridized carbons of the alkyne are more electronegative (3.29 on the Pauling scale for the terminal carbon) than the sp³-hybridized carbons of the cage. sci-hub.se Consequently, electron density is drawn from the bicyclo[2.2.2]octane framework towards the ethynyl substituent. This results in a region of higher electron density (a π-cloud) around the carbon-carbon triple bond and a comparative electron deficiency on the adjacent cage carbons. sci-hub.se

Computational studies on related substituted bicyclo[2.2.2]octane systems reveal that electronic effects are transmitted primarily through-space (field effects) rather than through the sigma bonds of the cage (inductive effects). researchgate.net The rigid structure of the BCO cage facilitates these through-space interactions. For the 2-ethynyl derivative, this implies that the electronegativity of the substituent directly influences the electrostatic potential across the cavity of the cage.

The implications of this electron distribution are significant for the molecule's application in materials science. The defined regions of high and low electron density make derivatives of ethynylbicyclo[2.2.2]octane, such as the 1,4-bis(ethynyl)bicyclo[2.2.2]octane, valuable as molecular rotators or building blocks in supramolecular chemistry. researchgate.netnih.gov The rigid cage acts as a non-conjugating spacer that precisely orients the functional ethynyl groups, a property essential for designing molecular machines. nih.gov

FeatureDescriptionImplication
Substituent Ethynyl GroupElectron-withdrawing, creates π-cloud
Framework Bicyclo[2.2.2]octane CageRigid σ-system, saturated
Electron Density Polarized towards ethynyl groupDefines reactive sites and electrostatic potential
Electronic Effects Primarily through-spaceInfluences non-covalent interactions and molecular recognition

The hybridization of the atoms in this compound dictates its geometry and the nature of its chemical bonds. The two carbon atoms of the ethynyl group (–C≡CH) are sp-hybridized. youtube.com This hybridization results from the mixing of one 2s and one 2p atomic orbital, yielding two degenerate sp hybrid orbitals that are oriented 180° apart. This linear arrangement is characteristic of alkynes. The remaining two 2p orbitals on each carbon atom are unhybridized and lie perpendicular to the sp hybrid orbitals and to each other. youtube.com

The carbon-carbon triple bond consists of:

One sigma (σ) bond: Formed by the head-on overlap of one sp hybrid orbital from each carbon atom.

Two pi (π) bonds: Formed by the side-on overlap of the two pairs of unhybridized p orbitals.

These π-orbitals create a cylindrical sheath of electron density around the C-C sigma bond axis. The interaction between these π-orbitals and the σ-orbitals of the bicyclo[2.2.2]octane cage is of particular interest. Theoretical studies on similar systems describe these as through-bond and through-space orbital interactions. weebly.com

In this compound, the π-system of the alkyne can interact with the C-C and C-H σ-bonds of the cage through a process known as hyperconjugation. This involves the donation of electron density from the filled σ-orbitals of the cage into the empty π* (antibonding) orbitals of the ethynyl group, or vice-versa. Natural Bond Orbital (NBO) analysis on related benzo-annulated bicyclo[2.2.2]octanes has been used to study communication between donors and acceptors through both σ- and π-pathways, confirming that the bicyclic cage is not merely a passive scaffold but an active participant in electronic communication. acs.org

These orbital interactions have a measurable effect on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on bicyclo[2.2.2]octane cations show that the geometry and stability are directly tied to the electronic structure and orbital arrangements. rroij.comrroij.com For this compound, the HOMO is expected to have significant contribution from the π-orbitals of the triple bond, making this site susceptible to electrophilic attack. Conversely, the LUMO would be associated with the π* orbitals, making the ethynyl group a potential site for nucleophilic addition under certain conditions.

ComponentHybridizationBond CompositionOrbital Interactions
Ethynyl Carbons sp1 σ bond, 2 π bondsHyperconjugation with σ-framework
Cage Carbons sp³σ bonds onlyThrough-space and through-bond interactions with π-system

Molecular Dynamics and Rotor Behavior

Design and Synthesis of Molecular Rotors and Polyrotors Incorporating Bicyclo[2.2.2]octane Coresbeilstein-journals.orgacs.orgnih.govnih.govscispace.comnih.govpnas.org

The rational design of molecular rotors is fundamental to the development of molecular machines. beilstein-journals.org Key design principles for rotors incorporating the BCO core include the pursuit of high rotational symmetry and a cylindrical shape, which are thought to lower the energy barriers for rotation within the confining environment of a crystal lattice. nih.govpnas.org The C3 rotational symmetry of the 1,4-disubstituted BCO unit is advantageous compared to less symmetric rotating groups like phenylene (C2 symmetry). rsc.org This higher symmetry contributes to a smoother rotational potential energy surface, facilitating faster rotation. nih.govrsc.org

The synthesis of these complex molecules often requires strategic chemical approaches. An efficient route for creating asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators, which are crucial for engineering functional crystalline arrays, has been developed. beilstein-journals.orgbeilstein-journals.org This strategy employs 2-methyl-3-butyn-2-ol (B105114) as a polar protecting group, which allows for the selective functionalization of one ethynyl (B1212043) terminus while the other remains protected. beilstein-journals.org This method provides a general and efficient entry into a wide variety of asymmetric rotors and even larger, more complex structures known as polyrotors, where multiple BCO units are linked together. beilstein-journals.orgscispace.com For instance, dirotors can be synthesized via palladium-catalyzed homocoupling of mono-terminated BCO precursors. beilstein-journals.org The construction of these systems can also involve linking the BCO rotator to stator fragments, such as steroids like mestranol, to create specific packing arrangements in the solid state. nih.govnih.gov

Unidirectional and Correlated Rotational Motion in Crystalline Arraysbeilstein-journals.orgacs.orgrsc.org

When organized into crystalline arrays, BCO-based molecular rotors can exhibit complex and cooperative dynamics. While true unidirectional rotation driven by external stimuli has been demonstrated in other molecular motor systems, the motion in BCO arrays is more accurately described as correlated or synchronous. acs.orgnih.govpnas.org In these arrays, the rotation of one BCO unit is not independent but is influenced by the motion of its neighbors. acs.org This correlated motion arises from the close packing and intermolecular interactions between adjacent rotor-containing molecules. acs.orgnih.gov

In a rod-like molecule containing two BCO rotators linked by a diyne fragment, investigations revealed two distinct types of rotational motion occurring on a single rotor site. acs.orgcore.ac.uk DFT calculations assigned the lower energy process to a well-correlated, synchronous motion of adjacent rotors. acs.orgnih.gov The higher energy process was attributed to a change in kinematics when the "blades" (the ethano bridges) of adjacent rotors rub against each other. acs.orgnih.gov This collective behavior is a key feature of these crystalline machines, where the dynamics of individual components are coupled to produce a larger, organized effect. beilstein-journals.org

Gearing Motion in Cogwheel Pairs of Molecular Rotorsbeilstein-journals.orgrsc.org

A specific and fascinating example of correlated motion is the phenomenon of mechanical gearing at the molecular level. beilstein-journals.orgrsc.org In appropriately designed crystalline arrays, adjacent BCO rotors can interlock and move like a pair of cogwheels. beilstein-journals.orgrsc.org This gearing motion has been identified in systems where rod-like molecules containing BCO rotators self-assemble into arrays. rsc.org

The investigation of a molecule containing two BCO rotators found that the dynamic behavior could be attributed to a gearing motion within correlated cogwheel pairs. rsc.org The strength of this mechanical coupling can be tuned. A comparison between a system with BCO rotators and a similar one with smaller bicyclo[1.1.1]pentane (BCP) rotators showed that the interactions in the BCP system represented a weak-coupling limit for gearing motion, as the rotors did not rub against each other as significantly. rsc.orgopenaire.eursc.org This demonstrates that the precise architecture of the crystal lattice dictates the nature and strength of the mechanical coupling between rotors, allowing for the design of systems with varying degrees of correlated motion. rsc.org

Characterization of Rotational Dynamics

To understand and quantify the motion of BCO-based rotors, researchers employ a variety of advanced analytical techniques capable of probing dynamic processes over a wide range of timescales.

Variable-Temperature Solid-State NMR Spectroscopy for Activation Energies and Ratesnih.govpnas.org

Variable-temperature (VT) solid-state NMR spectroscopy is a powerful, non-invasive tool for characterizing the dynamics of molecular rotors in the crystalline phase. pnas.org By measuring spectra at different temperatures, scientists can observe changes in line shapes or measure spin-lattice relaxation times (T1) to extract quantitative information about the rotational process, such as the activation energy (Ea) and the rate of rotation (k). nih.govpnas.org

For slower processes, VT 13C cross-polarization/magic-angle spinning (CP-MAS) NMR can be used to analyze the exchange rates between different orientations of the rotor. pnas.org For faster dynamics, VT 1H spin-lattice relaxation experiments are more suitable. nih.govnih.gov The T1 value, which characterizes the time it takes for the nuclear spins to return to thermal equilibrium, is sensitive to molecular motions that occur at or near the spectrometer's Larmor frequency. nih.gov By fitting the temperature dependence of T1 data to the Kubo-Tomita expression, researchers can determine the activation energy and pre-exponential factor for the rotational motion. nih.govpnas.org These methods have been used to show that BCO rotators can have remarkably low activation barriers, allowing for rapid rotation even at low temperatures. nih.govpnas.org

Table 1: Rotational Dynamics of Bicyclo[2.2.2]octane (BCO) Based Rotors

Rotor SystemActivation Energy (Ea) (kcal/mol)Rotational Rate at 300 K (s⁻¹)Measurement TechniqueReference
BCO rotator with triphenylsilyl stator3.5 ± 0.21.05 x 10⁸¹H Spin-Lattice Relaxation nih.govpnas.org
Steroidal BCO rotator (linked to mestranol)1.151.4 x 10¹⁰¹H Spin-Lattice Relaxation acs.orgnih.govnih.gov
Correlated motion in BCO dirotors (low-energy process)1.85-¹H Spin-Lattice Relaxation acs.orgnih.gov
Correlated motion in BCO dirotors (high-energy process)6.1-¹H Spin-Lattice Relaxation acs.orgnih.gov

Investigation of Ultra-Fast Rotational Dynamicsacs.orgpnas.org

The BCO core, when placed in a suitable crystalline environment, can exhibit rotational frequencies in the gigahertz (10⁹ Hz) range, classifying it as an ultra-fast rotor. beilstein-journals.orgscispace.com Investigating such rapid dynamics requires specialized techniques. While methods like femtosecond fluorescence up-conversion are used for some molecular rotors, the primary tool for BCO systems in the solid state remains NMR spin-lattice relaxation measurements. rsc.org

The analysis of 1H T1 relaxation data can probe motions on the timescale of nanoseconds, corresponding to rotational frequencies of 10⁸ to 10¹¹ s⁻¹. nih.gov For example, a steroidal BCO rotor was found to have an ambient temperature site exchange rate of 1.4 x 10¹⁰ s⁻¹. nih.gov In another system, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO), two distinct crystallographic sites were found to have different gigahertz rotational frequencies. scispace.com These ultra-fast dynamics approach the theoretical limit of unhindered rotation and highlight the exceptional properties of the BCO unit as a near-frictionless rotator. nih.govunimib.it

Influence of Environment on Rotational Freedom

The rotational motion of a molecular rotor is not an intrinsic property of the molecule alone but is heavily influenced by its immediate surroundings. acs.orgnih.gov The crystalline environment imposes a potential energy landscape that the rotor must navigate, and changes to this environment can dramatically alter the rotor's freedom of movement. nih.gov

The shape-conforming nature of van der Waals forces in a crystal means that the packing of the stator units creates a cavity whose surface is atomically coarse. nih.govpnas.org The activation energy for rotation is directly related to how the shape of the rotator fits within this cavity. rsc.org A higher degree of rotational symmetry and a more cylindrical shape in the rotator, like that of the BCO core, generally leads to lower activation barriers. nih.gov

Furthermore, the introduction of external stimuli or guest molecules can modulate the rotational dynamics. In porous organic cages featuring rotating phenylene groups, the introduction of iodine guest molecules into the cage's voids dramatically slowed the rotational rates of the rings. nih.gov This demonstrates that the environment can be actively modified to control the speed of the molecular rotor. Similarly, in fluorescent molecular rotors, the viscosity of the surrounding medium directly impacts the rate of internal rotation; higher viscosity increases the energy barrier to rotation, leading to changes in the fluorescence properties. acs.orgnih.govrsc.org This sensitivity to the local environment is a key principle in the development of molecular sensors. rsc.org

Crystal Engineering for Controlled Molecular Motion

The deliberate design of crystalline solids, or crystal engineering, is a powerful strategy for controlling the motion of molecular rotors like 2-ethynylbicyclo[2.2.2]octane in the solid state. By dictating the arrangement of molecules in a crystal lattice, it is possible to predetermine the rotational dynamics and create materials with novel functions.

The synthesis of asymmetrically substituted BCO derivatives is a cornerstone of this approach. beilstein-journals.orgresearchgate.netresearchgate.net For instance, synthetic routes have been developed that allow for the selective functionalization of one ethynyl group while the other remains protected, leading to asymmetrically substituted BCO rotators. beilstein-journals.orgresearchgate.net A common strategy involves using a protecting group like 2-methyl-3-butyn-2-ol, which is polar and facilitates chromatographic separation, and can be removed later for further functionalization. beilstein-journals.orgresearchgate.net This methodology provides a general entry into creating asymmetric BCO rotators, which are essential for building complex crystalline arrays of molecular machines. beilstein-journals.orgresearchgate.netresearchgate.net

Once synthesized, these molecular building blocks can self-assemble into highly ordered structures. For example, rod-like molecules containing two BCO rotators have been shown to form one-dimensional, centrosymmetric structures. nih.gov Within these arrays, the rotational motion of adjacent rotors can become correlated. beilstein-journals.org In some crystal polymorphs, a shift in the alignment of molecular rods can uncorrelate this motion, demonstrating that subtle changes in crystal packing can switch such dynamic coupling on and off. beilstein-journals.org This level of control is paramount for the development of functional molecular machinery.

The table below summarizes key aspects of crystal engineering applied to BCO-based molecular rotors, with principles directly applicable to this compound.

Engineering StrategyOutcomeSignificance
Asymmetric Synthesis Access to dissymmetrical rotorsEssential for creating complex, functional crystalline arrays. beilstein-journals.orgresearchgate.net
Use of Protecting Groups Controlled, stepwise functionalizationEnables the synthesis of a wide diversity of polyrotors. beilstein-journals.orgresearchgate.net
Self-Assembly Formation of ordered crystalline arraysAllows for the investigation of rotor dynamics in the solid state. beilstein-journals.orgnih.gov
Polymorphism Alteration of intermolecular packingCan be used to switch correlated motion between rotors on and off. beilstein-journals.org

Impact of Hydrogen Bonds and Halogen Bonds on Rotor Dynamics

Non-covalent interactions, particularly hydrogen bonds and halogen bonds, are pivotal in dictating the rotational dynamics of BCO-based rotors within a crystal lattice. These directional interactions can be used to construct robust networks and to reversibly alter the rotational speed and energy barriers of the molecular rotors.

Halogen bonding has been effectively utilized in the crystal engineering of BCO-based molecular machines. A prime example is 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO), a derivative of this compound. In the solid state, BIBCO forms a halogen-bonded network where layers of rotors are held together by C−I···I−C interactions. riken.jpnih.gov These interactions are strong enough to create a well-defined architecture while still permitting rapid rotation of the BCO core. nih.gov

Furthermore, the interplay between hydrogen and halogen bonds can lead to complex dynamic behaviors, including phase transitions that switch the rotor's speed. riken.jp In certain crystalline arrays of BCO derivatives, the rotors are sandwiched between layers connected by halogen bonds. The rotational motion of the BCO core is influenced by a "cloud" of weak C−Hrotor···Istator hydrogen bonds. riken.jp A temperature-induced phase transition can alter the halogen bonding network, which in turn "squeezes" this hydrogen bond cloud, modifying the steric hindrance and thus the rotational energy barrier. riken.jp This mechanism allows for the reversible switching of the rotor from a low-energy, ultrafast rotational state to a higher-energy, slower state. riken.jp

Solid-state NMR spectroscopy has been instrumental in quantifying the dynamics of these systems. For BIBCO, two distinct dynamic processes were identified, corresponding to two different crystallographic sites with different rotational environments. nih.gov The activation energies and rotational frequencies for these processes highlight the ultrafast nature of BCO rotation.

CompoundDynamic ProcessActivation Energy (Ea)Rotational Frequency (at RT)
BIBCO (Site 1) Ultrafast Rotation1.48 kcal·mol⁻¹4.3 GHz
BIBCO (Site 2) Fast Rotation2.75 kcal·mol⁻¹0.8 GHz

Data sourced from variable-temperature solid-state NMR studies of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO). nih.gov

This table demonstrates that even within the same crystal, different local environments created by non-covalent interactions can lead to vastly different rotational dynamics. These principles of using hydrogen and halogen bonds to control motion are directly transferable to systems based on this compound.

Phenomena of Quantum Dissipation in Hybrid Systems

The integration of molecular rotors like this compound into larger, functional systems can lead to emergent phenomena, including quantum dissipation. This occurs when a discrete quantum system (the rotor) is coupled to a larger environment (a "bath"), allowing for the exchange of energy. Recent research has pointed to the "evocation of the phenomena of quantum dissipation in a hybrid system of BCO and organic conductors". beilstein-journals.orgbeilstein-journals.org

In such a hybrid system, the BCO rotor is not isolated but is part of a material that also possesses electronic conductivity. The rotational motion of the BCO unit can couple to the charge carriers in the conducting part of the material. This coupling provides a pathway for the rotational energy of the molecule to dissipate into the electronic system, a process governed by the principles of quantum mechanics.

The theoretical framework for understanding these systems often involves modeling the hybrid device as a quantum rotor interacting with one or more thermal reservoirs. arxiv.orgaps.org For instance, a device might consist of the rotor coupled to two baths at different temperatures. arxiv.orgaps.org Depending on the parameters of the system, it can function as:

A thermal engine: Converting heat flow from the hot to the cold bath into mechanical work performed by the rotor. aps.org

A refrigerator: Using the rotor's energy to pump heat from the cold to the hot bath. aps.org

An accelerator: Where heat flow drives the rotor to increasingly higher angular velocities. aps.org

A key concept in these hybrid systems is the idea of a dissipative load, where the work generated by the rotor is converted into another form of energy, allowing the system to reach a steady state rather than accelerating indefinitely. aps.org Furthermore, by controlling the system's parameters, it may be possible to achieve "angular momentum rectification," where the direction of the rotor's steady-state motion can be switched by reversing the temperature gradient of the baths. aps.org This offers a mechanism for controlling the rotor's motion at the quantum level.

While direct experimental demonstration on a this compound-based hybrid system is still an emerging area, the foundational studies on BCO-conductor hybrids and theoretical models of quantum rotors provide a clear roadmap for exploring these fascinating quantum phenomena. beilstein-journals.orgaps.org

Applications in Advanced Materials Science

Molecular Machines and Nanodevices

The bicyclo[2.2.2]octane (BCO) cage is a key component in the design of molecular-level machines and devices due to its rigidity and predictable geometry. This structural integrity is crucial for creating components that can undergo controlled motion or arrangement in the solid state.

Integration as Rigid Linkers and Spacers in Molecular Rods

Nonconjugated, rigid hydrocarbons like bicyclo[2.2.2]octane serve as exceptional linear linkers for constructing molecular rods. researchgate.net These rods are essentially long, straight molecules created by connecting functional end groups with rigid spacers. The BCO unit, when incorporated into these structures, ensures a well-defined and persistent linear arrangement of the terminal functionalities. researchgate.net This is a critical feature for applications where precise control over the distance and orientation between active molecular components is paramount.

The synthesis of complex molecular rods often involves the use of asymmetrically substituted BCO derivatives. researchgate.net For instance, a pyridine-terminated molecular rod has been successfully synthesized containing both a bicyclo[1.1.1]pentane and a bicyclo[2.2.2]octane cage, demonstrating the versatility of these rigid linkers in creating sophisticated molecular architectures. researchgate.net The predictable length and rigidity of the BCO spacer are essential for maintaining the structural integrity of these rod-like molecules.

Engineering of Functional Crystalline Arrays

The self-assembly of molecular rods containing BCO units can lead to the formation of highly ordered functional crystalline arrays. researchgate.netacs.org These arrays are of significant interest for creating materials with anisotropic properties, meaning their physical properties differ along different axes. The rigid BCO core plays a crucial role in directing the packing of the molecules in the crystal lattice. riken.jp

For example, rod-like molecules with two 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) rotators have been shown to self-assemble into one-dimensional, centrosymmetric structures. acs.org In these arrays, the BCO units can act as molecular rotators, and their motion can be correlated between neighboring molecules. researchgate.net The engineering of such crystalline arrays is a key step towards developing materials with dynamic functions at the molecular level. The ability to control the arrangement of these BCO-containing rods in the solid state opens up possibilities for creating materials with tunable optical or electronic properties. riken.jp

Development of Molecular Gyroscopes and Switches

The BCO cage is a central component in the design of molecular gyroscopes, which are molecules that can exhibit rotational motion within a crystalline solid. researchgate.net The restricted yet defined motion of the BCO unit makes it an ideal candidate for a rotator in these systems. External stimuli can induce conformational changes or whole-molecule rotation, leading to switching behavior. researchgate.net

In one example, a crystalline array of molecular rotors based on 1,4-bis(ethynyl)bicyclo[2.2.2]octane demonstrated dynamics that respond to changes in the environment across a phase transition. riken.jp This reversible control over the rotational motion is a key feature of a molecular switch. The rotational barriers for the BCO units can be influenced by intermolecular interactions, such as hydrogen and halogen bonds, within the crystal lattice. riken.jp By carefully designing the crystalline environment, it is possible to control the rotational dynamics of the BCO gyroscope and, consequently, the macroscopic properties of the material.

Functional Organic Materials

The unique electronic and structural properties of 2-ethynylbicyclo[2.2.2]octane derivatives make them valuable components in the design of functional organic materials, particularly in the field of molecular electronics.

Components in Molecular Rectifiers and Conductors

The bicyclo[2.2.2]octane unit has been proposed as an insulating σ-bridge in molecular rectifier designs. arxiv.org In the classic Aviram-Ratner model for a molecular rectifier, a donor (D) and an acceptor (A) group are separated by an insulating bridge (σ). The BCO unit can serve as this rigid, non-conjugated spacer, preventing direct electronic communication between the donor and acceptor while maintaining a fixed distance and orientation. arxiv.orgthieme-connect.com This controlled separation is crucial for achieving the desired charge transport asymmetry that leads to rectification.

Furthermore, the rigid BCO core has been utilized as a neutral, functional spacer in the design of halogen-bonded metallic conductors. riken.jp By incorporating the BCO unit into larger molecular frameworks, it is possible to create one-dimensional crystalline arrays that exhibit electrical conductivity. riken.jp The rigidity of the BCO linker helps to maintain the necessary π-orbital overlap between adjacent conducting units in the solid state.

Role in Förster Resonance Energy Transfer (FRET) Systems as Spacers

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between a donor and an acceptor chromophore that is highly dependent on the distance between them. lambertinstruments.comucl.ac.uk The rigid and well-defined structure of the bicyclo[2.2.2]octane cage makes it an excellent spacer for studying and controlling FRET processes. By incorporating the BCO unit into dyads containing a donor and an acceptor, the distance between the two chromophores can be precisely controlled. researchgate.net

Polymer Chemistry: Monomers for High-Performance Polymers

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) cage makes it an intriguing building block for high-performance polymers. The incorporation of such a bulky, saturated ring system into a polymer backbone can significantly enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical strength by restricting segmental motion. The ethynyl (B1212043) group on the 2-position of the BCO cage provides a versatile handle for polymerization reactions.

While extensive research has been conducted on polymers derived from 1,4-disubstituted BCO derivatives, particularly polyesters, the polymerization of this compound specifically is a less explored area of polymer science. unito.it However, the reactivity of the terminal alkyne functionality opens up several potential polymerization pathways. For instance, the ethynyl group can undergo polymerization through mechanisms such as metathesis or cyclotrimerization to produce polymers with conjugated backbones, which may exhibit interesting electronic and optical properties.

One potential route is through alkyne metathesis, a powerful tool for the synthesis of polyacetylenes. The polymerization of this compound via this method would be expected to yield a polymer with a polyacetylene backbone and pendant BCO cages. Such a polymer architecture could lead to materials with high thermal stability and potentially useful optoelectronic properties, although this remains a topic for future research. Another possibility is the cyclotrimerization of the ethynyl groups, which would lead to a highly cross-linked network structure, potentially resulting in a thermosetting material with high rigidity and thermal resistance.

Research on related compounds, such as polyesters containing BCO units, has demonstrated that the inclusion of the BCO cage can lead to polymers with higher melting points and improved thermal and oxidative stability compared to analogous polymers with phenylene or cyclohexylene units. unito.it This improvement is attributed to the rigid BCO structure, which can create a "ladder-like" polymer architecture. unito.it While these studies focus on dicarboxylic acid or diol derivatives of BCO, they highlight the potential benefits of incorporating the BCO cage into polymer structures. The synthesis of high molecular weight polymers from BCO-containing monomers has been shown to be feasible, yielding materials with desirable properties for various applications. researchgate.net

Future research into the polymerization of this compound could lead to the development of novel high-performance polymers with unique combinations of properties. The table below outlines the potential properties of polymers derived from this monomer, based on the known characteristics of the BCO cage and polyacetylene-type backbones.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyAnticipated CharacteristicRationale
Thermal Stability HighThe rigid BCO cage and the potential for a conjugated or cross-linked backbone would restrict thermal decomposition pathways. unito.it
Glass Transition (Tg) HighThe bulky BCO side group would significantly hinder chain mobility, leading to a high glass transition temperature.
Mechanical Strength HighThe rigid polymer structure is expected to result in high modulus and tensile strength. nasa.gov
Solubility Likely soluble in organic solventsThe non-polar nature of the BCO cage may enhance solubility in common organic solvents, facilitating processing.
Optical Properties Potentially fluorescent or conductiveA conjugated polyacetylene backbone could impart fluorescence or electrical conductivity upon doping, opening up applications in optoelectronics.

Supramolecular Assembly and Host-Guest Chemistry

The rigid and well-defined geometry of the this compound scaffold makes it an excellent candidate for applications in supramolecular chemistry, where molecules are organized into larger structures through non-covalent interactions.

Design of Framework Solids

Framework solids, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The defined shape and directional functionality of this compound and its derivatives make them valuable building blocks for the construction of these materials.

While research has more prominently featured 1,4-disubstituted BCO derivatives as linear linkers or "struts" in framework solids, the principles can be extended to mono-functionalized derivatives like this compound. researchgate.netriken.jp The ethynyl group can be used to connect to metal nodes or other organic linkers through coordination bonds or covalent reactions, such as Sonogashira coupling. beilstein-journals.org The rigid BCO cage acts as a bulky spacer, influencing the pore size and shape of the resulting framework.

For instance, derivatives of BCO have been used to create robust frameworks. researchgate.net The introduction of the BCO cage can lead to materials with high porosity and thermal stability. In one example, a derivative, 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid, has been incorporated into MOFs, where the ethynyl group contributes to enhanced porosity with a surface area of 1,200 m²/g, which is advantageous for gas storage applications. vulcanchem.com

The table below summarizes the key features of framework solids incorporating bicyclo[2.2.2]octane derivatives.

Table 2: Characteristics of Framework Solids with Bicyclo[2.2.2]octane Derivatives

Framework TypeBCO Derivative FunctionalityConnecting ChemistryResulting Properties
MOF Carboxylate and EthynylCoordination to metal ions (e.g., Zn, Cu)High porosity, defined pore structures, potential for catalytic activity.
COF Ethynyl and another reactive groupSonogashira coupling, click chemistry, etc.Crystalline, porous materials with high thermal and chemical stability.
Hydrogen-Bonded Framework Pyridyl and EthynylHydrogen bonding between pyridyl groupsAmphidynamic frameworks with potential for molecular rotation and guest inclusion. researchgate.net

Self-Assembly via Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. nih.govst-andrews.ac.uk The ethynyl group and the C-H bonds of the bicyclo[2.2.2]octane cage of this compound can participate in these interactions, leading to the formation of well-defined supramolecular assemblies.

Hydrogen bonding is a key interaction in directing the self-assembly of BCO derivatives. For example, derivatives containing hydrogen bond donors and acceptors, such as carboxylic acids or pyridyl groups, can form predictable one-, two-, or three-dimensional networks. researchgate.net The rigid BCO core ensures that the resulting structures are well-defined and can create cavities for host-guest chemistry.

Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has also been effectively utilized to control the self-assembly of iodoethynyl-BCO derivatives. nih.govdeepdyve.com These interactions are strong and directional, allowing for the precise engineering of crystal structures. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane have shown that halogen bonding can be used to create crystalline arrays of molecular rotors, where the BCO units can rotate within the solid state. deepdyve.com This dynamic behavior is of great interest for the development of molecular machines.

The table below provides examples of non-covalent interactions involving ethynylbicyclo[2.2.2]octane derivatives and the resulting supramolecular structures.

Table 3: Supramolecular Assembly of Ethynylbicyclo[2.2.2]octane Derivatives

Derivative TypeNon-Covalent InteractionResulting Supramolecular StructureKey Structural Features
(4-Pyridylethynyl)-4-ethynylbicyclo[2.2.2]octane Hydrogen Bonding (C-H···N)1D ChainsFormation of linear chains through head-to-tail hydrogen bonding between pyridyl nitrogen and an opposing C-H bond. researchgate.net
1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane Halogen Bonding (C-I···π)2D SheetsAssembly into layered structures driven by interactions between the iodine atoms and the alkyne π-systems. deepdyve.com
Steroidal Bicyclo[2.2.2]octane Derivative OH···π InteractionRibbon-like packingClose contacts between hydroxyl groups and the triple bonds of neighboring molecules. nih.gov

Strategic Role in Bioisosteric Design Structural Context

Bicyclo[2.2.2]octane as a Phenyl Ring Bioisostere

The bicyclo[2.2.2]octane (BCO) moiety has emerged as a significant three-dimensional (3D) bioisostere for the para-substituted phenyl ring in drug design. pharmablock.comresearchgate.net This strategic replacement aims to mitigate the undesirable physicochemical properties often associated with a high count of aromatic rings, such as poor aqueous solubility, high lipophilicity, and potential for metabolic liabilities through cytochrome P450 (CYP450) inhibition. pharmablock.com

Structural Mimicry in Drug Design Scaffolds

The effectiveness of bicyclo[2.2.2]octane as a phenyl ring mimic stems from its similar size and geometry. The distance between the bridgehead carbons in the BCO scaffold (1,4-diyl) is approximately 2.60 Å, which closely resembles the 2.82 Å distance between the para positions of a phenyl group. pharmablock.com This structural similarity allows BCO to be substituted for a phenyl ring within a drug candidate's structure while maintaining the crucial spatial orientation of substituents necessary for biological activity. pharmablock.com

The use of saturated bioisosteres like BCO is a key strategy to "escape from flatland," a concept in medicinal chemistry that advocates for increasing the three-dimensionality (as measured by the fraction of sp³ hybridized carbons, Fsp³) of drug candidates. pharmablock.com A higher Fsp³ character is often correlated with improved clinical success rates due to better physicochemical properties. pharmablock.com For instance, replacing a phenyl ring with a BCO core can lead to increased solubility and metabolic stability. dntb.gov.uanih.gov

Table 1: Comparison of Physicochemical Properties of Phenyl Ring and its Bioisosteres

ScaffoldBridgehead Distance (Å)Fraction of sp³ Carbons (Fsp³)
p-Phenyl2.820
Bicyclo[2.2.2]octane (BCO)2.601.0
Cubane (B1203433) (CUB)2.721.0
Bicyclo[1.1.1]pentane (BCP)1.851.0

Source: pharmablock.com

Quinuclidine (B89598) Framework (Azabicyclo[2.2.2]octane) as a Rigid Scaffold in Medicinal Chemistry

Quinuclidine, or 1-azabicyclo[2.2.2]octane, is a nitrogen-containing bicyclic structure that serves as a valuable rigid scaffold in medicinal chemistry. evitachem.comresearchgate.net Its cage-like structure minimizes conformational flexibility, which is a desirable characteristic for optimizing interactions with biological targets like receptors and enzymes. This rigidity helps to pre-organize the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity. researchgate.net

The quinuclidine framework is a key structural motif in a variety of pharmacologically active compounds. For example, the stereochemistry of substituted quinuclidines is critical for their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. The defined spatial arrangement of substituents on the rigid quinuclidine core is crucial for its specific interactions with chiral biological molecules.

Engineering of Ligands with Defined Rigidity and Stereochemistry

The rigid nature of the bicyclo[2.2.2]octane framework is instrumental in the design of ligands with precisely controlled three-dimensional structures. nih.govworktribe.com This rigidity allows for the accurate positioning of functional groups in space, which is critical for specific molecular recognition events at biological targets. mdpi.com

Mimicry of Peptide Motifs (e.g., LXXLL motifs for nuclear receptor binding)

A notable application of the bicyclo[2.2.2]octane scaffold is in the mimicry of peptide secondary structures, such as the α-helical LXXLL motif found in steroid receptor coactivators (SRCs). nih.govnih.gov This motif is crucial for the interaction between nuclear receptors (NRs) and their coactivators, a key step in gene transcription regulation. nih.govnih.gov

Researchers have designed and synthesized bicyclo[2.2.2]octane-based compounds that mimic the spatial arrangement of the key leucine (B10760876) residues within the LXXLL motif. nih.govnih.gov By positioning appropriate substituents on the BCO core, it is possible to replicate the projection of the leucine side chains from the α-helix, thereby creating small molecules that can disrupt the protein-protein interaction between the nuclear receptor and its coactivator. nih.govpku.edu.cn These molecules, termed coactivator binding inhibitors (CBIs), represent an alternative approach to modulating nuclear receptor signaling. nih.govbioscientifica.combioscientifica.com

Influence of Structural Rigidity on Ligand-Receptor Interaction Geometries

The inherent rigidity of the bicyclo[2.2.2]octane scaffold significantly influences the binding of a ligand to its receptor. researchgate.netnih.gov By reducing the conformational flexibility of a molecule, the entropic penalty upon binding is minimized, which can lead to a more favorable free energy of binding. researchgate.net This principle is exploited in the design of potent and selective ligands. researchgate.net

The defined geometry of the BCO core ensures that the appended pharmacophoric groups are held in a specific orientation, which can enhance the complementarity with the binding site of a receptor. nih.gov This pre-organization can lead to higher binding affinity and specificity compared to more flexible analogues. researchgate.netresearchgate.net For example, in the development of σ1 receptor ligands, rigidifying a piperazine (B1678402) ring within a 2,5-diazabicyclo[2.2.2]octane framework led to compounds with high affinity. researchgate.netnih.gov Molecular modeling studies can be used to analyze the binding of these rigid ligands and understand the crucial interactions that contribute to their affinity. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to Complex Architectures

The future of synthetic chemistry involving 2-ethynylbicyclo[2.2.2]octane lies in the development of efficient and highly selective methods to construct intricate molecular architectures. While methods for creating the basic BCO core are established, such as intramolecular Diels-Alder reactions, research is now pivoting towards more complex designs. nih.govnih.gov A key area of development is the synthesis of asymmetrically functionalized BCO derivatives. d-nb.infonih.govnih.gov

A significant strategy involves the use of protecting groups, such as the carbinol 2-methyl-3-butyn-2-ol (B105114), which allows for the selective functionalization of one ethynyl (B1212043) terminus on a 1,4-bis(ethynyl)bicyclo[2.2.2]octane core. d-nb.infonih.govnih.govresearchgate.net This approach provides a general entry into dissymmetrical BCO rotators and enables the synthesis of polyrotors through controlled coupling reactions, such as Sonogashira and palladium-catalyzed homocoupling. d-nb.infonih.gov These synthetic advancements are crucial for building complex, multi-component systems where precise spatial arrangement is key. nih.govresearchgate.net Future work will likely focus on expanding the library of orthogonal protecting groups and catalytic systems to enable even more complex, multi-step constructions on the BCO scaffold.

Another emerging frontier is the nature-inspired synthesis of sterically congested BCO systems. Biomimetic intramolecular [4+2] cycloadditions have proven effective in constructing the bicyclo[2.2.2]octane core while simultaneously establishing multiple all-carbon quaternary stereogenic centers with high efficiency. nih.gov This approach opens the door to the synthesis of complex natural product analogues and other densely functionalized molecules.

Integration into Multi-Component Molecular Machines with Enhanced Functionality

The BCO core is an exceptional component for the design of molecular machines, particularly molecular rotors, due to its rigid, cage-like structure and well-defined rotational axis. d-nb.infoacs.orgacs.org The ethynyl groups serve as ideal axles or connection points for integrating the BCO "rotator" into a larger "stator" framework, enabling rapid internal rotation in the solid state. d-nb.infonih.gov

Future research will focus on creating more sophisticated, multi-component molecular machines where the motion of individual BCO units is correlated and controlled. d-nb.infoacs.org Studies have already demonstrated the existence of correlated motion in "cogwheel" pairs of BCO rotators within crystalline arrays. d-nb.inforesearchgate.net The ability to switch this correlated motion on and off is a critical step toward creating functional nanoscale devices. d-nb.inforesearchgate.net

The development of asymmetric BCO rotators is essential for engineering these complex systems. d-nb.infonih.govnih.gov By attaching different functional groups to either end of the BCO axle, chemists can introduce directionality and control over the machine's response to external stimuli like light, heat, or electric fields. acs.orgresearchgate.net This could lead to the development of molecular motors, switches, and pumps with enhanced functionality, capable of performing work at the molecular level. acs.org

Component Function in Molecular Machine Key Research Focus Reference
Bicyclo[2.2.2]octane (BCO) CoreRotational element (rotor)High-symmetry, low-barrier rotation d-nb.infonih.gov
Ethynyl LinkerAxle for rotation and connectionRigid connection to stator, enables electronic communication nih.govresearchgate.net
Stator/FrameworkStationary componentCrystalline arrays, porous frameworks d-nb.inforesearchgate.net
Functional End GroupsControl elements, reportersResponse to stimuli (light, pH, redox), sensing acs.orgresearchgate.net

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of novel molecules and materials based on the this compound scaffold. rroij.comrroij.com DFT calculations allow researchers to probe the electronic structure, stability, and reactivity of these systems before embarking on challenging synthetic efforts. rroij.comresearchgate.net

A key application is the prediction of substituent effects. Computational studies can quantify how different functional groups attached to the BCO core influence its electronic properties, providing insight into the transmission of effects through the rigid sigma-bond framework. researchgate.net This is crucial for tuning the properties of molecular machines and for designing bioisosteres with specific electronic characteristics. Furthermore, computational models are used to study the rotational dynamics of BCO units within crystalline solids, helping to design materials with specific rotational frequencies. scispace.com

Recent studies have shown a strong correlation between a single, DFT-calculated bond length and the acidity (pKa) of bicyclo[2.2.2]octane carboxylic acids. researchoutreach.org This remarkable finding suggests that key chemical properties can be accurately predicted from simple structural parameters, streamlining the design process for new compounds, including potential drug candidates. Future research will undoubtedly leverage machine learning and artificial intelligence, trained on DFT-generated data, to accelerate the discovery of BCO-based molecules with desired properties.

Computational Method Application Area Predicted Property Reference
Density Functional Theory (DFT)Molecular DesignElectronic structure, substituent effects, stability rroij.comresearchgate.net
Polarizable Continuum Model (PCM)Solvation EffectsInfluence of solvent on electronic properties researchgate.net
Ab Initio CalculationsProperty PredictionpKa values from molecular geometry researchoutreach.org
Molecular Dynamics (MD)Materials ScienceRotational dynamics in solid state scispace.com

Development of Smart Materials Based on Tunable Molecular Dynamics

"Smart materials" are materials that respond to external stimuli, and the dynamic nature of the BCO core makes it an excellent building block for such systems. mdpi.comnih.gov The rapid rotation of BCO units within a crystal lattice, facilitated by ethynyl linkers, can be influenced by temperature, pressure, or electric fields. researchgate.netnih.gov This tunable molecular dynamism is the basis for creating novel functional materials.

One promising avenue is the development of switchable dielectric materials. researchgate.net By incorporating polar groups onto the BCO rotor, its rotational alignment can be controlled by an external electric field. This can lead to materials with high- and low-dielectric states, which are valuable for applications in electronics and data storage. researchgate.net The hydrogen-bonded diazabicyclo[2.2.2]octane system is a prime example of how molecular rotation can be coupled to dielectric properties. researchgate.net

Future research will focus on creating materials where the collective motion of BCO rotors leads to macroscopic changes in material properties, such as color, fluorescence, or mechanical strength. acs.org The integration of BCO rotors into polymeric or framework materials could lead to sensors that signal the presence of specific analytes through a change in rotational dynamics, or to materials with tunable porosity for gas storage and separation.

Expanding Bioisosteric Applications Beyond Current Paradigms (Structural Focus)

The bicyclo[2.2.2]octane scaffold is well-established as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring. pharmablock.comnih.gov Its rigid, sp³-rich structure can improve key drug properties like aqueous solubility and metabolic stability while reducing lipophilicity compared to its aromatic counterparts. nih.govresearchgate.netnih.gov The ethynyl group on this compound provides a crucial attachment point to incorporate this valuable scaffold into potential drug molecules.

The current paradigm involves the direct replacement of a phenyl ring with a BCO core to escape the "flatland" of aromatic systems and improve pharmacokinetic profiles. pharmablock.com For instance, replacing the phenyl ring in the drug Imatinib with a BCO derivative can enhance metabolic stability. nih.gov

Future directions will move beyond this simple substitution model. A key emerging trend is the design of heteroatom-containing BCO analogues, such as 2-oxabicyclo[2.2.2]octane. nih.govresearchgate.netnih.govenamine.net These next-generation scaffolds introduce polarity and hydrogen-bonding capabilities, offering a more nuanced approach to mimicking the electronic and steric properties of various aromatic and heteroaromatic rings. researchgate.netenamine.net The design of these novel bioisosteres is based on a careful analysis of the geometric parameters (bond distances and angles) of the parent phenyl ring and existing saturated bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane. nih.govresearchgate.net This structural-focused design allows for the creation of scaffolds that not only improve physicochemical properties but also introduce new, potentially beneficial interactions with biological targets.

Bioisostere Aromatic Ring Mimicked Key Structural Feature Advantage over Phenyl Ring Reference
Bicyclo[2.2.2]octane (BCO)para-Substituted PhenylRigid, 3D, sp³-rich cageImproved solubility & metabolic stability pharmablock.comnih.gov
2-Oxabicyclo[2.2.2]octanepara-Substituted PhenylBCO cage with one oxygen atomIncreased polarity, improved solubility researchgate.netnih.govenamine.net
Bicyclo[1.1.1]pentane (BCP)para-Substituted PhenylSmaller, highly strained cageDifferent vector distance, unique geometry pharmablock.comresearchgate.net
Cubane (CUB)para-Substituted PhenylStrained cubic cageUnique 3D vector arrangement pharmablock.comresearchgate.net

Q & A

Q. Table 1. Comparison of Synthetic Approaches to Bicyclo[2.2.2]octane Derivatives

MethodKey StepsChallengesYield Optimization StrategiesReference
Monocarbinol functionalizationSelective ethynylation via Sonogashira couplingCompeting side reactionsUse of Pd/Cu catalysts, low temps
Diels-Alder cycloadditionCycloaddition with dienophilesPolymerization, poor stereoselectivitySteric shielding, chiral auxiliaries
Radical rearrangementRadical generation via AIBN/heatCompeting ring-opening pathwaysSubstituent tuning for stabilization

Q. Table 2. Analytical Techniques for Bicyclo[2.2.2]octane Characterization

TechniqueApplicationExample Use CaseReference
ssNMRProbing H-bonding in co-crystalsConfirming Brønsted interactions
XRDStructural analysis under pressureHydration patterns of dabcoHI
DFT calculationsPredicting vibrational spectraValidating IR/NMR data

Methodological Guidelines

  • Experimental Design : For bioisosteric studies, pair cellular activity assays (e.g., IC50 determination) with selectivity profiling across related targets. Use molecular dynamics simulations to compare binding modes of bicyclic vs. aromatic analogs .
  • Data Contradiction Analysis : When radical rearrangement outcomes conflict with computational predictions, re-evaluate solvent effects and intermediate trapping methods (e.g., spin traps for EPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.